molecular formula C15H19FN2O B14121751 N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide

N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide

Cat. No.: B14121751
M. Wt: 262.32 g/mol
InChI Key: SQAKXESHSDVYAU-ONXXMXGDSA-N
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Description

. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine typically involves the reaction of 3-fluoroaniline with 1-cyclobutanecarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, which can influence various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine: can be compared with other piperazine derivatives such as:

    1-benzylpiperazine: Known for its stimulant effects.

    1-(3-chlorophenyl)piperazine: Studied for its potential antidepressant properties.

    1-(4-methoxyphenyl)piperazine: Investigated for its anxiolytic effects .

The uniqueness of 1-cyclobutanecarbonyl-4-(3-fluorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-fluoro-N-propylbenzamide

InChI

InChI=1S/C15H19FN2O/c1-2-7-18(14-11-8-17-9-12(11)14)15(19)10-5-3-4-6-13(10)16/h3-6,11-12,14,17H,2,7-9H2,1H3/t11-,12+,14?

InChI Key

SQAKXESHSDVYAU-ONXXMXGDSA-N

Isomeric SMILES

CCCN(C1[C@H]2[C@@H]1CNC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

CCCN(C1C2C1CNC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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